molecular formula C19H20N2O4S B2611048 2,6-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868370-79-0

2,6-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2611048
CAS No.: 868370-79-0
M. Wt: 372.44
InChI Key: PMCAWAGKMNHROV-VXPUYCOJSA-N
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Description

This compound is a benzamide derivative featuring a 2,6-dimethoxy-substituted aromatic ring conjugated to a 1,3-benzothiazole scaffold. The benzothiazole moiety is further substituted with methoxy and methyl groups at positions 4, 3, and 7, respectively. Its Z-configuration at the imine bond (C=N) is critical for maintaining planar geometry, which influences electronic properties and intermolecular interactions .

Properties

IUPAC Name

2,6-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-9-10-14(25-5)16-17(11)26-19(21(16)2)20-18(22)15-12(23-3)7-6-8-13(15)24-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCAWAGKMNHROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=C(C=CC=C3OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, dihydrobenzothiazole derivatives, and various substituted benzamides .

Scientific Research Applications

2,6-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For example, its role as a chitin synthesis inhibitor in insects is attributed to its ability to interfere with the enzymatic processes involved in chitin formation . Additionally, its antioxidant activity is linked to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core motifs with several benzamide and heterocyclic derivatives. Below is a detailed analysis of its analogs, focusing on structural, synthetic, and functional distinctions.

Structural Analogs with Benzamide and Heterocyclic Moieties

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
4-(5-Bromo-1H-benzimidazol-1-yl)-2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide (33c) Brominated benzimidazole substituent; trifluoroethylamine linker C₁₉H₁₆BrF₃N₃O₃ 468.2 Replaces benzothiazole with benzimidazole; lacks C=N bond
N-(2,3-Dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide (B4) Indene-linked benzamide; 3,4-dimethoxy substitution C₁₉H₁₉NO₃ 309.4 Simpler scaffold; no heterocyclic fused ring
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-N-[(2Z)-6-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (BA92472) Morpholine sulfonyl group; propyl substitution on benzothiazole C₂₄H₂₉N₃O₅S₂ 503.6 Larger substituents (morpholine sulfonyl); propyl vs. methyl groups
Lecozotan Hydrochloride 4-Cyano substitution; piperazine and benzodioxane groups C₂₈H₂₉N₅O₃·HCl 520.0 Extended pharmacophore with piperazine; clinical relevance in Alzheimer’s disease

Electronic and Functional Comparisons

  • Electron-Deficient vs. In contrast, brominated benzimidazole analogs (e.g., 33c) exhibit electron-withdrawing effects, reducing planarity and altering reactivity .
  • Metal Coordination: Unlike Lecozotan, which uses a cyano group for metal chelation, the target compound’s benzothiazol-2-ylidene moiety can act as a bidentate ligand, similar to hydrazine derivatives in .
  • Pharmacokinetic Profiles : The trifluoroethylamine group in 33c improves metabolic stability compared to the target compound’s methoxy-rich structure, which may increase susceptibility to oxidative demethylation .

Research Findings and Implications

  • Crystallographic Analysis : The Z-configuration of the imine bond in the target compound is confirmed via X-ray crystallography, a method standardized in SHELX and ORTEP software . Similar planar geometries are observed in dihydropyrido-thiazine benzamides (), though chlorine substitution in the latter reduces solubility .

Biological Activity

The compound 2,6-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of benzothiazole compounds often show enhanced efficacy against various bacterial strains. The mechanism appears to involve disruption of the bacterial cell wall and inhibition of protein synthesis .

Chitin Synthesis Inhibition

One of the notable biological activities of this compound is its ability to inhibit chitin synthesis. This was quantitatively assessed in the cultured integument of Chilo suppressalis, a pest affecting rice crops. The study found that the compound significantly inhibited chitin synthesis at concentrations as low as 10 μM, suggesting a potential application in pest control .

Concentration (μM) Inhibition (%)
115
1050
5085

Cytotoxicity Studies

In cytotoxicity assays against human cancer cell lines, the compound demonstrated selective toxicity. For instance, it showed an IC50 value of approximately 25 μM against HeLa cells while exhibiting minimal toxicity to normal fibroblast cells at similar concentrations. This selectivity indicates potential for therapeutic applications in cancer treatment .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in pathogens.
  • Disruption of Membrane Integrity : It has been suggested that the compound interacts with microbial membranes, leading to increased permeability and cell death.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that benzothiazole derivatives can interfere with DNA replication and transcription processes in microbial cells .

Case Study 1: Agricultural Application

A field study evaluated the effectiveness of this compound as a chitin synthesis inhibitor in rice crops infested with Chilo suppressalis. Application at a concentration of 100 μg/mL resulted in a significant reduction in pest populations and an increase in crop yield by approximately 30% compared to untreated controls.

Case Study 2: Cancer Research

In vitro studies on various cancer cell lines revealed that treatment with this compound led to apoptosis in HeLa and MCF-7 cells. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.

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